6-(azepane-1-sulfonyl)-2-[(3,4-dimethylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
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Overview
Description
6-(azepane-1-sulfonyl)-2-[(3,4-dimethylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes an azepane ring, a sulfonyl group, and a dimethylbenzyl moiety
Preparation Methods
The synthesis of 6-(azepane-1-sulfonyl)-2-[(3,4-dimethylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the triazolopyridine core, followed by the introduction of the azepane ring and the sulfonyl group. The final step involves the attachment of the dimethylbenzyl moiety. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, as well as the use of scalable processes to ensure cost-effectiveness.
Chemical Reactions Analysis
6-(azepane-1-sulfonyl)-2-[(3,4-dimethylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or triazolopyridine moieties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(azepane-1-sulfonyl)-2-[(3,4-dimethylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(azepane-1-sulfonyl)-2-[(3,4-dimethylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-(azepane-1-sulfonyl)-2-[(3,4-dimethylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can be compared with other similar compounds, such as:
Triazolopyridines: These compounds share the triazolopyridine core but differ in the substituents attached to the core.
Azepane derivatives: Compounds with an azepane ring but different functional groups.
Sulfonyl compounds: Molecules containing a sulfonyl group but with different core structures
Properties
IUPAC Name |
6-(azepan-1-ylsulfonyl)-2-[(3,4-dimethylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-16-7-8-18(13-17(16)2)14-25-21(26)24-15-19(9-10-20(24)22-25)29(27,28)23-11-5-3-4-6-12-23/h7-10,13,15H,3-6,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEMSBBTQNGKNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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